7-Bromo-1-(bromomethyl)naphthalene

Cyclophane synthesis Macrocyclic chemistry Inherent chirality

7-Bromo-1-(bromomethyl)naphthalene (CAS 81830-68-4) is the essential 1,7-dibrominated naphthalene building block for constructing desymmetrized, inherently chiral [2.2.2.2](2,7)-naphthalenophane macrocycles. Its benzylic bromide enables selective SN2 functionalization while the aryl bromide remains available for Pd-catalyzed cross-coupling, allowing programmed, protection-free difunctionalization. Interchanging isomers fails — only the 1,7-substitution pattern directs cyclization to the desired 2,7-ethylene-bridged architecture. Higher LogP (4.50) and distinctive ⁷⁹Br/⁸¹Br isotope pattern also suit phase-transfer catalysis and MS calibration.

Molecular Formula C11H8Br2
Molecular Weight 299.99 g/mol
CAS No. 81830-68-4
Cat. No. B13878448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-(bromomethyl)naphthalene
CAS81830-68-4
Molecular FormulaC11H8Br2
Molecular Weight299.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)Br)C(=C1)CBr
InChIInChI=1S/C11H8Br2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2
InChIKeyPGXJQVHWJMYCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-(bromomethyl)naphthalene (CAS 81830-68-4): Procurement-Grade Baseline for a Dibrominated Naphthalene Building Block


7-Bromo-1-(bromomethyl)naphthalene (CAS 81830-68-4) is a dibrominated naphthalene derivative with the molecular formula C₁₁H₈Br₂ and a molecular weight of 299.99 g·mol⁻¹ [1]. The compound features two distinct bromine environments: an aryl bromide at the 7-position and a benzylic bromomethyl group at the 1-position. This 1,7-substitution pattern distinguishes it from other dibromonaphthalene isomers such as 1-bromo-2-(bromomethyl)naphthalene (CAS 37763-43-2) or 2-bromo-7-(bromomethyl)naphthalene (CAS 841259-75-4), and from mono-brominated analogs like 1-(bromomethyl)naphthalene (CAS 3163-27-7). The computed LogP of 4.50 indicates substantial lipophilicity, approximately 0.7 log units higher than its mono-brominated counterpart [2]. As a synthetic intermediate, it has been specifically employed as a desymmetrized building block for constructing inherently chiral [2.2.2.2](2,7)-naphthalenophanes, a cyclophane architecture that cannot be accessed using other substitution patterns [3].

Why 7-Bromo-1-(bromomethyl)naphthalene Cannot Be Replaced by Other Bromomethylnaphthalene Isomers in Procurement


Generic substitution among bromomethylnaphthalene isomers fails because the position of bromine substituents on the naphthalene core dictates both the geometry of downstream macrocyclic products and the electronic environment governing reactivity [1]. The 1,7-substitution pattern places the electrophilic bromomethyl group and the aryl bromide in a specific spatial relationship that enables the construction of 2,7-ethylene-bridged naphthalenophanes with desymmetrized cores. When the same synthetic protocol is applied to parent (symmetrical) naphthalene systems, [2.2]naphthalenophane becomes the major product instead, demonstrating that ring-substitution regiochemistry directly alters cyclization outcome [1]. Furthermore, the additional aryl bromine at the 7-position increases molecular weight by 78.90 g·mol⁻¹ (299.99 vs. 221.09) and raises LogP by ~0.7 units compared to 1-(bromomethyl)naphthalene [2][3], affecting both physical handling properties and partitioning behavior in biphasic reaction systems. Simply interchanging isomers would alter product distribution, physicochemical properties, and synthetic pathway feasibility.

Quantitative Differentiation Evidence for 7-Bromo-1-(bromomethyl)naphthalene (CAS 81830-68-4)


Regiochemical Specificity: 1,7-Substitution Directs Naphthalenophane Cyclization to [2.2.2.2] Macrocycles Instead of [2.2] Congeners

When a 1-bromo-7-(bromomethyl)naphthalene derivative was subjected to nucleophilic substitution–cyclization conditions, the only macrocyclic product obtained was [2.2.2.2](2,7)-1-bromonaphthalenophane; the corresponding [2.2]- or [2.2.2]naphthalenophanes were not observed [1]. This contrasts directly with the parent naphthalene system, where [2.2]naphthalenophane is the major product under analogous conditions. The 1,7-substitution pattern thus enforces a specific macrocyclization outcome that other isomers cannot replicate.

Cyclophane synthesis Macrocyclic chemistry Inherent chirality

Lipophilicity Advantage: LogP 4.50 for 7-Bromo-1-(bromomethyl)naphthalene vs. 3.80 for Mono-Brominated Analog

The computed LogP (XLogP3) for 7-bromo-1-(bromomethyl)naphthalene is 4.50 [1], compared to 3.80 for 1-(bromomethyl)naphthalene [2]. This represents a ΔLogP of +0.70, corresponding to an approximately five-fold increase in octanol–water partition coefficient. Among positional isomers sharing the formula C₁₁H₈Br₂, the LogP is consistently reported as 4.50 for 1-bromo-2-(bromomethyl)naphthalene, 2-bromo-7-(bromomethyl)naphthalene, and 1-bromo-4-(bromomethyl)naphthalene , indicating that dibromination—rather than positional isomerism—drives the lipophilicity gain.

Lipophilicity Partition coefficient Drug design

Molecular Weight Differentiation: 299.99 g·mol⁻¹ Enables Gravimetric Distinction from Mono-Brominated Naphthalenes

The molecular weight of 7-bromo-1-(bromomethyl)naphthalene is 299.99 g·mol⁻¹ (exact mass 297.89900) [1]. This is 78.90 g·mol⁻¹ higher than 1-(bromomethyl)naphthalene (221.09 g·mol⁻¹) [2] and 78.89 g·mol⁻¹ higher than 2-(bromomethyl)naphthalene (221.09 g·mol⁻¹) . Among C₁₁H₈Br₂ positional isomers, the molecular weight is identical (299.99 g·mol⁻¹), but the 1,7-isomer can be distinguished from 1-bromo-2-(bromomethyl)naphthalene (mp 108 °C) and 2-bromo-7-(bromomethyl)naphthalene (mp 150–151 °C) [3] by melting point, although the melting point of the title compound has not been reported in accessible authoritative databases.

Molecular weight Mass spectrometry Gravimetric analysis

Dual Orthogonal Reactive Sites: Benzylic Bromide (SN2) and Aryl Bromide (Cross-Coupling) Enable Sequential Functionalization

7-Bromo-1-(bromomethyl)naphthalene contains two electronically distinct C–Br bonds: the benzylic bromomethyl group (–CH₂Br) at position 1, which is susceptible to nucleophilic substitution (SN2), and the aryl bromide at position 7, which participates in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald–Hartwig). The Cai et al. study explicitly characterized the bromomethyl group as an electrophilic functionality and demonstrated that it can be selectively reacted while leaving the aryl bromide intact for subsequent transformations [1]. In contrast, mono-brominated analogs such as 1-(bromomethyl)naphthalene lack the second reactive handle, limiting the complexity of accessible products. Among dibrominated isomers, the 1,7-spacing provides a geometry that is particularly suited for constructing bridged macrocycles with defined cavity sizes, as evidenced by the exclusive formation of tetrameric [2.2.2.2]naphthalenophanes rather than smaller dimers or trimers [1].

Orthogonal reactivity Sequential functionalization Cross-coupling

Optimal Research and Industrial Application Scenarios for 7-Bromo-1-(bromomethyl)naphthalene (CAS 81830-68-4)


Synthesis of Inherently Chiral [2.2.2.2](2,7)-Naphthalenophanes with Desymmetrized Cores

The 1,7-substitution pattern is a prerequisite for constructing 2,7-ethylene-bridged naphthalenophanes that possess desymmetrized, inherently chiral cores. As demonstrated by Cai et al. (2019), nucleophilic substitution of a 1-bromo-7-(bromomethyl)naphthalene-based building block exclusively yields [2.2.2.2](2,7)-1-bromonaphthalenophane, whereas symmetrical naphthalene precursors produce smaller [2.2] cyclophanes [1]. This scaffold is of interest for supramolecular host–guest chemistry, chiral recognition, and materials science applications where macrocyclic cavity size and chirality are critical design parameters.

Sequential Orthogonal Derivatization for Complex Naphthalene-Based Ligand and Probe Synthesis

The benzylic bromide at position 1 can undergo selective SN2 reactions (e.g., with amines, thiolates, or azide) while the aryl bromide at position 7 remains available for subsequent Pd-catalyzed cross-coupling. This orthogonality enables chemists to introduce two different functional modules in a programmed sequence without protecting group manipulations [1]. Applications include the synthesis of fluorescent probes, metal-chelating ligands, and pharmacologically relevant naphthalene derivatives where spatial arrangement of substituents governs target binding.

Higher-Lipophilicity Intermediate for Biphasic and Membrane-Permeation Studies

With a computed LogP of 4.50—approximately 0.70 units higher than 1-(bromomethyl)naphthalene (LogP 3.80)—this compound is better suited for applications requiring enhanced organic-phase partitioning, such as phase-transfer catalysis, liquid–liquid extraction workflows, or the synthesis of membrane-permeable prodrug candidates [2][3]. The higher lipophilicity also translates to longer GC retention times, which can be advantageous for analytical method development and purification.

Mass Spectrometry Standard and Heavy-Atom Derivative for Crystallography

The molecular weight of 299.99 g·mol⁻¹ and the presence of two bromine atoms (distinctive isotope pattern: ⁷⁹Br/⁸¹Br) make this compound useful as a mass spectrometry calibration standard or as a heavy-atom derivative for X-ray crystallographic phasing [4]. Compared to 1-(bromomethyl)naphthalene (MW 221.09), the ~79 Da mass increase provides better separation from common matrix ions in LC-MS applications, while the unique 1,7-substitution pattern influences crystal packing through C–Br···Br interactions as described for related brominated naphthalenes [5].

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